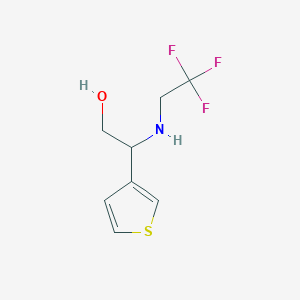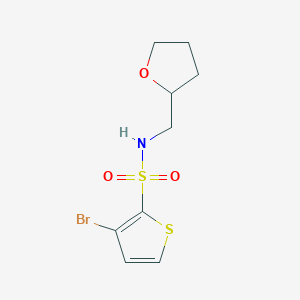
N-ethyl-N-(3-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(3-methylphenyl)prop-2-enamide, also known as EMPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. EMPP is a yellow crystalline solid that has a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol. In
Wirkmechanismus
The exact mechanism of action of N-ethyl-N-(3-methylphenyl)prop-2-enamide is not well understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. N-ethyl-N-(3-methylphenyl)prop-2-enamide has been shown to selectively inhibit COX-2, which is responsible for the production of prostaglandins in response to inflammation, while sparing COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
N-ethyl-N-(3-methylphenyl)prop-2-enamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, as well as reduce pain and swelling in inflamed tissues. N-ethyl-N-(3-methylphenyl)prop-2-enamide has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-ethyl-N-(3-methylphenyl)prop-2-enamide is its ease of synthesis and high yield. Additionally, N-ethyl-N-(3-methylphenyl)prop-2-enamide has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potentially valuable tool for studying the mechanisms of inflammation and pain. However, one limitation of N-ethyl-N-(3-methylphenyl)prop-2-enamide is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of N-ethyl-N-(3-methylphenyl)prop-2-enamide. One area of interest is the development of new drugs based on the structure of N-ethyl-N-(3-methylphenyl)prop-2-enamide that exhibit improved potency and selectivity for COX-2 inhibition. Additionally, N-ethyl-N-(3-methylphenyl)prop-2-enamide may be used as a starting material for the synthesis of new chiral auxiliaries and heterocyclic compounds with potential applications in organic synthesis and material science. Finally, further studies are needed to fully understand the mechanism of action of N-ethyl-N-(3-methylphenyl)prop-2-enamide and its potential therapeutic applications.
Synthesemethoden
N-ethyl-N-(3-methylphenyl)prop-2-enamide can be synthesized through the condensation reaction of N-ethylacetamide and 3-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction yields N-ethyl-N-(3-methylphenyl)prop-2-enamide as a yellow crystalline solid with a high yield of around 80%.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-(3-methylphenyl)prop-2-enamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-ethyl-N-(3-methylphenyl)prop-2-enamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N-ethyl-N-(3-methylphenyl)prop-2-enamide has also been studied for its potential use as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, N-ethyl-N-(3-methylphenyl)prop-2-enamide has been used as a starting material for the synthesis of other compounds, such as chiral auxiliaries and heterocyclic compounds.
Eigenschaften
IUPAC Name |
N-ethyl-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-4-12(14)13(5-2)11-8-6-7-10(3)9-11/h4,6-9H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLPEUORPNLGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(3-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)
![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)

![Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)



![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)